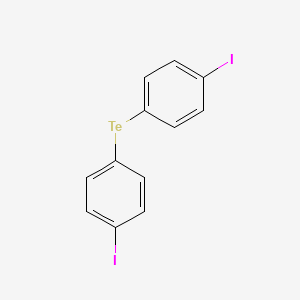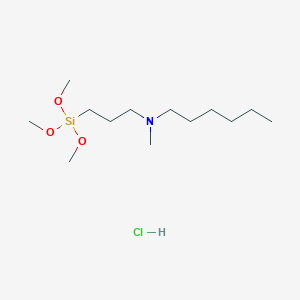
1-Iodo-4-(4-iodophenyl)tellanylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-4-(4-iodophenyl)tellanylbenzene is an organotellurium compound characterized by the presence of iodine atoms and a tellurium atom bonded to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-4-(4-iodophenyl)tellanylbenzene typically involves the reaction of 4-iodophenyl telluride with iodine in the presence of a suitable solvent. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or chloroform.
Temperature: The reaction is usually carried out at room temperature.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions
1-Iodo-4-(4-iodophenyl)tellanylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions can convert the tellurium center to a lower oxidation state.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of tellurium dioxide derivatives.
Reduction: Formation of lower oxidation state tellurium compounds.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Applications De Recherche Scientifique
1-Iodo-4-(4-iodophenyl)tellanylbenzene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organotellurium compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Mécanisme D'action
The mechanism of action of 1-Iodo-4-(4-iodophenyl)tellanylbenzene involves its interaction with molecular targets through its tellurium and iodine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its application, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodophenylalanine: A phenylalanine derivative with an iodine atom at the 4-position on the benzene ring.
1-Iodo-4-nitrobenzene: A benzene derivative with iodine and nitro groups at the 1- and 4-positions, respectively.
Uniqueness
1-Iodo-4-(4-iodophenyl)tellanylbenzene is unique due to the presence of both iodine and tellurium atoms in its structure. This combination imparts distinct chemical properties, such as higher reactivity and potential for forming diverse derivatives, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
141381-08-0 |
|---|---|
Formule moléculaire |
C12H8I2Te |
Poids moléculaire |
533.6 g/mol |
Nom IUPAC |
1-iodo-4-(4-iodophenyl)tellanylbenzene |
InChI |
InChI=1S/C12H8I2Te/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H |
Clé InChI |
XEMNIIKQBPYKHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[Te]C2=CC=C(C=C2)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6,9-Triazaspiro[5.5]undecan-6-ium chloride](/img/structure/B14275753.png)
![Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]-](/img/structure/B14275756.png)

![2,5-Cyclohexadiene-1,4-dione, 2-[(3-methoxyphenyl)amino]-5-methyl-](/img/structure/B14275768.png)
![3,3,4,4,4-Pentafluoro-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B14275773.png)
![4-[2-(3-Methylbutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14275775.png)


![1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B14275806.png)


![1,1'-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14275822.png)
![Bicyclo[2.2.1]heptane-2,6-dicarbonitrile](/img/structure/B14275829.png)
